molecular formula C24H25F3N6O3 B14930001 5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14930001
M. Wt: 502.5 g/mol
InChI Key: RSRHAADHANJSFK-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the 3,4-dimethoxyphenyl, trifluoromethyl, and pyrazolyl groups through various organic reactions such as nucleophilic substitution, Friedel-Crafts acylation, and others.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor modulation.

    Medicine: Explored for therapeutic uses, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and pyrazolyl groups may play a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H25F3N6O3

Molecular Weight

502.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H25F3N6O3/c1-13-16(14(2)32(4)29-13)12-31(3)23(34)18-11-22-28-17(10-21(24(25,26)27)33(22)30-18)15-7-8-19(35-5)20(9-15)36-6/h7-11H,12H2,1-6H3

InChI Key

RSRHAADHANJSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F

Origin of Product

United States

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